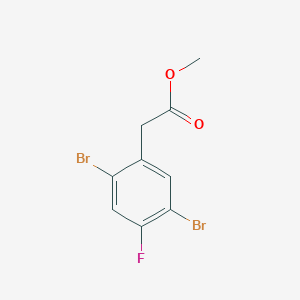

Methyl 2,5-dibromo-4-fluorophenylacetate

Description

Methyl 2,5-dibromo-4-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 5-positions, a fluorine atom at the 4-position, and a methyl ester group. Its molecular formula is C₉H₇Br₂FO₂, with a molecular weight of 326.06 g/mol (calculated based on atomic masses: C=12, H=1, Br=80, F=19, O=16). This compound belongs to a class of synthetic intermediates often utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of halogens, which enhance reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 2-(2,5-dibromo-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBVMFZIKTXFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dibromo-4-fluorophenylacetate can be synthesized through several synthetic routes. One common method involves the esterification of 2,5-dibromo-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-4-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted phenylacetate, while reduction would yield a less substituted phenylacetate derivative.

Scientific Research Applications

Methyl 2,5-dibromo-4-fluorophenylacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique substituents that can impart specific properties to the final product.

Biological Studies: Researchers use this compound to study the effects of halogenated phenylacetates on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of methyl 2,5-dibromo-4-fluorophenylacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated phenylacetates exhibit distinct physicochemical and reactive properties depending on the positions of substituents and the ester group. Below is a detailed comparison with structurally related compounds, emphasizing key differences and research findings.

Table 1: Structural and Molecular Comparison of Halogenated Phenylacetates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ester Group |

|---|---|---|---|---|---|

| Methyl 2,5-dibromo-4-fluorophenylacetate | Not available | C₉H₇Br₂FO₂ | 326.06 | Br: 2,5; F: 4 | Methyl |

| Ethyl 2,4-dibromo-3-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | 340.08 | Br: 2,4; F: 3 | Ethyl |

Key Differences and Implications:

Substituent Positions: The methyl derivative has bromine at positions 2 and 5, with fluorine at position 4. This arrangement creates a para-fluorine relative to the ester group, increasing electron withdrawal from the aromatic ring. In contrast, the ethyl analog (Ethyl 2,4-dibromo-3-fluorophenylacetate) has bromine at 2 and 4, with fluorine at 3, resulting in a meta-fluorine configuration.

Ester Group: The methyl ester (C₉H₇Br₂FO₂) has a lower molecular weight and reduced lipophilicity compared to the ethyl ester (C₁₀H₉Br₂FO₂). Ethyl esters generally exhibit higher solubility in non-polar solvents, which may affect their utility in biological systems or catalytic reactions.

Research Findings :

- Substituted phenylacetates with halogens in ortho and para positions (e.g., this compound) are hypothesized to exhibit enhanced stability in acidic conditions due to the electron-withdrawing effects of fluorine and bromine. In contrast, meta-substituted analogs like Ethyl 2,4-dibromo-3-fluorophenylacetate may display higher reactivity in electrophilic aromatic substitution due to reduced steric hindrance .

- Methyl esters are often preferred in solid-phase synthesis for their volatility and ease of removal during purification, whereas ethyl esters are favored in liquid-phase reactions for their solubility .

Limitations and Knowledge Gaps:

Direct experimental data on this compound are sparse in the provided evidence. Further studies on crystallography, spectroscopy, and catalytic performance would refine these comparisons.

Biological Activity

Methyl 2,5-dibromo-4-fluorophenylacetate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenylacetate structure with two bromine atoms and one fluorine atom attached to the aromatic ring. Its molecular formula is C10H8Br2FO2, and it has a molecular weight of approximately 295.97 g/mol. The presence of halogen substituents is significant as they can enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that compounds with similar halogenated structures can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Halogenated phenylacetates are known to interact with cellular pathways involved in cancer progression. This compound may modulate the activity of enzymes or receptors associated with tumor growth and metastasis. Initial findings suggest it could induce apoptosis in cancer cell lines, although further research is required to elucidate the specific mechanisms involved .

The biological activity of this compound is thought to stem from its ability to interact with various biological targets :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer pathways, similar to other halogenated compounds that target cyclooxygenase enzymes .

- Receptor Modulation : It may also bind to receptors that regulate cell proliferation and apoptosis, thereby influencing cancer cell survival .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported on the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Cancer Cell Line Studies : In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-bromo-2-fluorophenyl)acetate | One bromine and one fluorine | Less bromination compared to this compound |

| Methyl 2-(2-bromo-6-fluorophenyl)acetate | Different substitution pattern | Exhibits different biological activity profiles |

| Methyl 2-bromobenzeneacetate | Single bromine substitution | Simpler structure; fewer potential interactions |

The dual bromination combined with fluorination in this compound may enhance its reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research: Synthesis and Structural Characterization

Q: What are the standard synthetic routes and characterization methods for Methyl 2,5-dibromo-4-fluorophenylacetate? A: The compound is typically synthesized via esterification of 2,5-dibromo-4-fluorophenylacetic acid with methanol, using acid catalysis (e.g., H₂SO₄ or HCl). Key characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and fluorine positions) and ester group formation .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~324.9 for C₉H₇Br₂FO₂) .

- X-ray Crystallography: For definitive structural confirmation, as demonstrated in analogous fluorophenyl esters (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate) .

Advanced Research: Optimizing Synthetic Yield and Selectivity

Q: How can researchers address low yields or undesired byproducts during synthesis? A: Optimization strategies include:

- Catalyst Screening: Testing alternatives like Lewis acids (e.g., BF₃·Et₂O) to improve esterification efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to protic solvents .

- Temperature Control: Gradual heating (40–60°C) minimizes thermal decomposition of bromine substituents .

- Byproduct Analysis: Use LC-MS or GC-MS to identify halogenated impurities (e.g., debrominated intermediates) .

Pharmacological Applications: Mechanistic Studies

Q: What experimental models are suitable for studying its potential bioactivity? A: Given structural similarities to brominated amphetamine precursors (e.g., DOB, MDOB), focus on:

- Receptor Binding Assays: Screen for 5HT₂A/5HT₂C serotonin receptor affinity using radioligand displacement (e.g., [³H]ketanserin) .

- In Vivo Models: Behavioral assays in rodents (e.g., head-twitch response) to evaluate hallucinogenic or anorectic effects .

- Metabolic Stability: Incubate with liver microsomes to assess ester hydrolysis and metabolite formation .

Stability and Degradation Studies

Q: How does the compound degrade under varying pH conditions? A: Hydrolytic stability can be assessed via:

- pH-Dependent Kinetics: Incubate in buffers (pH 1–13) at 37°C; monitor ester cleavage via HPLC .

- Degradation Products: Identify dibromo-fluorophenylacetic acid and methanol using GC-MS .

- Temperature Effects: Accelerated stability studies (e.g., 50°C for 48 hours) to predict shelf-life .

Data Contradictions: Resolving Analytical Discrepancies

Q: How to address conflicting spectral data (e.g., NMR shifts)? A: Potential resolutions include:

- Impurity Profiling: Check for residual solvents (e.g., DMSO-d₆) or deuterated byproducts that alter NMR signals .

- Cross-Validation: Compare with structurally similar compounds (e.g., Ethyl 4-chloro-2-fluorophenylacetate) to benchmark spectral patterns .

- Crystallographic Confirmation: Resolve ambiguities via single-crystal X-ray diffraction .

Toxicity and Safety Profiling

Q: What methodologies assess the compound’s toxicity in early-stage research? A: Prioritize:

- In Vitro Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) to measure IC₅₀ values .

- Acute Toxicity: OECD Guideline 423 studies in rodents, monitoring mortality and organ pathology .

- Genotoxicity: Ames test to evaluate mutagenic potential .

Analytical Method Development

Q: How to quantify trace impurities in bulk samples? A: Develop validated protocols using:

- GC-MS with Derivatization: Convert residual acids to volatile esters (e.g., TMS derivatives) for enhanced sensitivity .

- HPLC-DAD/UV: Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to separate brominated analogs .

Environmental Impact Assessment

Q: How to evaluate biodegradation pathways in environmental matrices? A: Conduct:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.